1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine
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Overview
Description
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine is a complex organic compound characterized by the presence of dichlorophenyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine typically involves the reaction of 2,4-dichlorobenzaldehyde with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 1-(2,4-dichlorophenyl)cyclobutanamine
Uniqueness
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
21323-01-3 |
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Molecular Formula |
C18H16Cl4N4 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H16Cl4N4/c19-15-3-1-13(17(21)9-15)11-23-25-5-7-26(8-6-25)24-12-14-2-4-16(20)10-18(14)22/h1-4,9-12H,5-8H2 |
InChI Key |
LDSOWJJTHNMJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1N=CC2=C(C=C(C=C2)Cl)Cl)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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